molecular formula C22H27Cl3N4O3S B611288 Tenovin-D3 CAS No. 1258283-70-3

Tenovin-D3

Cat. No. B611288
M. Wt: 533.89
InChI Key: FVSPWQVQKHLXPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tenovin-D3 is an inhibitor of sirtuin SirT2. It acts by increasing p21 (CDKN1A) expression in a p53-independent manner.

Scientific Research Applications

1. Inhibition of Sirtuin SirT2 and Induction of p21 Expression

Tenovin-D3 is a novel small-molecule inhibitor that preferentially inhibits sirtuin SirT2. It induces the expression of the cell-cycle regulator p21 (CDKN1A) in a p53-independent manner. This effect is significant as it suggests that SirT2 inhibition and class I/II HDAC inhibitors influence cell-cycle progression similarly. This research highlights the potential of Tenovin-D3 in cancer therapeutics by impacting cell-cycle regulation (McCarthy et al., 2013).

2. Activation of p53 and Potential Antitumor Activity

Tenovin-D3, alongside compounds like tenovin-1 and tenovin-6, has been identified to activate p53, a key tumor suppressor, through the inhibition of sirtuins SirT1 and SirT2. This mechanism highlights its potential in decreasing tumor growth in vivo and supports its use as a biological tool for studying sirtuin function, with implications for cancer treatment (Laín et al., 2007).

3. Insights into Structural Requirements for Sirtuin Inhibition

Through the synthesis of novel Tenovin analogues, including Tenovin-D3, there has been an improved understanding of the structural requirements for activity against sirtuins in vitro. This research provides critical insights into the functions of SirT1 in cells and opens pathways for further development in therapeutics, particularly for cancer and neurodegenerative diseases (McCarthy et al., 2012).

4. Impairment of Autophagy by Inhibiting Autophagic Flux

Tenovin-D3, similar to Tenovin-6, has been shown to impair the autophagy pathway. This effect is notable as it suggests a broader impact of Tenovin-D3 beyond sirtuin inhibition, providing a cautionary note in interpreting results where it is used solely as a sirtuin inhibitor (Yuan et al., 2017).

5. Polypharmacology and Activation of p53 by Multiple Mechanisms

Tenovin-D3, part of the tenovin class, demonstrates polypharmacology by activating p53 through multiple mechanisms, including inhibition of DHODH and blocking uridine transport. This discovery reveals that Tenovin-D3's ability to activate p53 may occur via different mechanisms, providing a more comprehensive understanding of its potential therapeutic applications (Ladds et al., 2020).

properties

CAS RN

1258283-70-3

Product Name

Tenovin-D3

Molecular Formula

C22H27Cl3N4O3S

Molecular Weight

533.89

IUPAC Name

3,5-Dichloro-N-[[[4-[[5-(dimethylamino)-1-oxopentyl]amino]phenyl]amino]thioxomethyl]-4-methoxy-benzamide hydrochloride

InChI

InChI=1S/C22H26Cl2N4O3S.ClH/c1-28(2)11-5-4-6-19(29)25-15-7-9-16(10-8-15)26-22(32)27-21(30)14-12-17(23)20(31-3)18(24)13-14;/h7-10,12-13H,4-6,11H2,1-3H3,(H,25,29)(H2,26,27,30,32);1H

InChI Key

FVSPWQVQKHLXPA-UHFFFAOYSA-N

SMILES

O=C(NC(NC1=CC=C(NC(CCCCN(C)C)=O)C=C1)=S)C2=CC(Cl)=C(OC)C(Cl)=C2.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Tenovin-D3;  Tenovin D3;  TenovinD3; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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